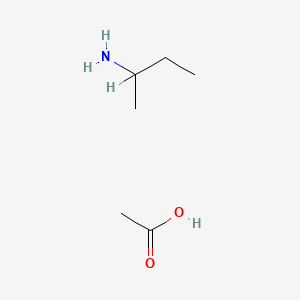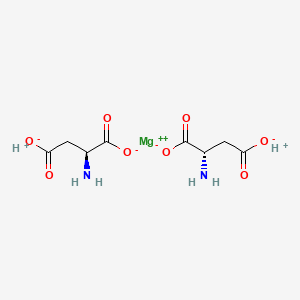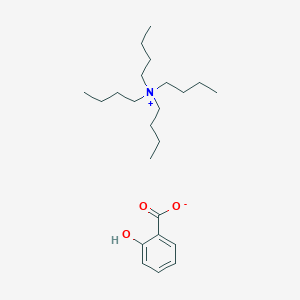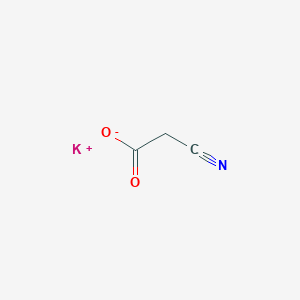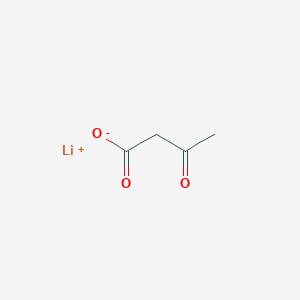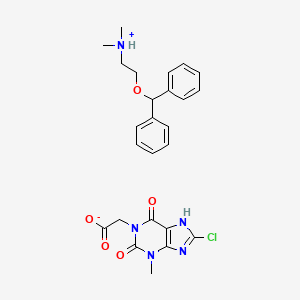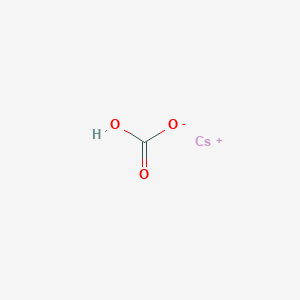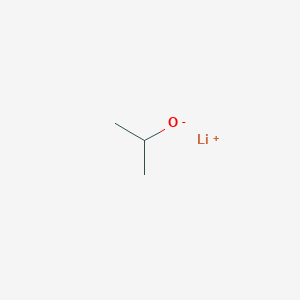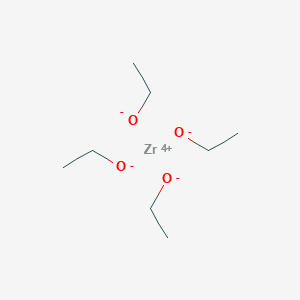
sodium;4-hydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;4-hydroxy-4-oxobutanoate” is citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, citric acid is utilized in various industrial applications, including cleaning agents, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through the fermentation of carbohydrates such as glucose or sucrose by the mold Aspergillus niger. The fermentation process involves the following steps:
Inoculation: The mold Aspergillus niger is inoculated into a nutrient medium containing a carbohydrate source.
Fermentation: The mold ferments the carbohydrate, producing citric acid as a byproduct.
Recovery: The citric acid is recovered from the fermentation broth through filtration and precipitation.
Industrial Production Methods
Industrial production of citric acid primarily relies on the fermentation process described above. The process is optimized to maximize yield and efficiency. Key factors include maintaining optimal pH, temperature, and nutrient levels in the fermentation medium. The citric acid is then purified through crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
Citric acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form carbon dioxide and water.
Reduction: Citric acid can be reduced to form isocitric acid.
Substitution: Citric acid can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Esterification reactions typically involve alcohols and an acid catalyst.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Isocitric acid.
Substitution: Various esters of citric acid.
Scientific Research Applications
Citric acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Utilized in buffer solutions to maintain pH stability in biological experiments.
Medicine: Employed as an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.
Industry: Used in cleaning agents, cosmetics, and food preservation.
Mechanism of Action
Citric acid exerts its effects through several mechanisms:
Chelation: Citric acid can chelate metal ions, preventing them from participating in unwanted chemical reactions.
pH Regulation: Citric acid can act as a buffer, maintaining the pH of solutions within a desired range.
Antimicrobial Activity: Citric acid can inhibit the growth of certain microorganisms by disrupting their cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: Another organic acid used in food and beverage applications.
Malic Acid: Found in apples and used as a flavoring agent.
Lactic Acid: Produced by fermentation and used in food preservation and cosmetics.
Uniqueness of Citric Acid
Citric acid is unique due to its widespread availability, low toxicity, and versatility in various applications. Its ability to chelate metal ions and act as a pH regulator makes it particularly valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
sodium;4-hydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSXALQTHVPDQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
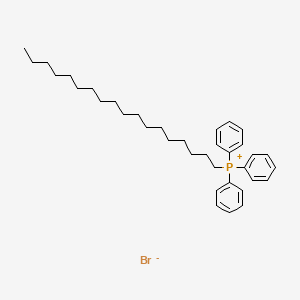
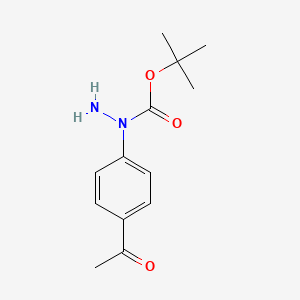
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)
